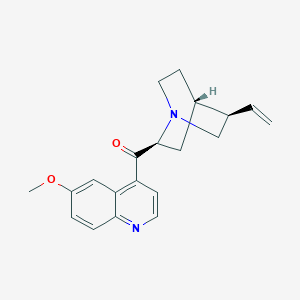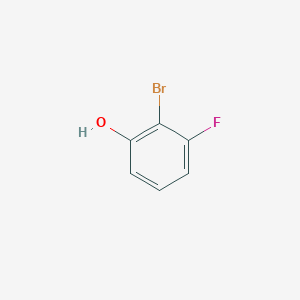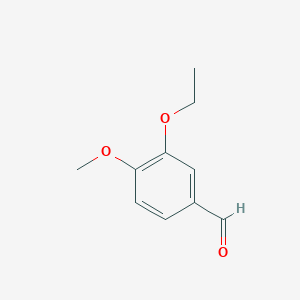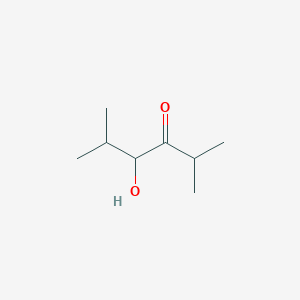
Cinchonan-9-one, 6'-methoxy-, (8alpha)-
Overview
Description
Synthesis Analysis
The synthesis of cinchona alkaloid derivatives, including Cinchonan-9-one, 6'-methoxy-, (8alpha)-, involves sophisticated chemical procedures aimed at introducing specific functional groups that enhance their catalytic properties. For instance, Cassani et al. (2013) describe procedures for synthesizing primary amines derived from cinchona alkaloids, valuable in asymmetric functionalization of carbonyl compounds. This synthesis involves a Mitsunobu reaction, reduction, hydrolysis, and demethylation steps, showcasing the complexity and scalability of producing these catalysts (Cassani et al., 2013).
Molecular Structure Analysis
Cinchona alkaloids' molecular structure, including Cinchonan-9-one, 6'-methoxy-, (8alpha)-, is characterized by the presence of multiple chiral centers and functional groups that dictate their physical and chemical properties. For example, Lewiński et al. (1995) determined the crystal structure of a related compound, highlighting its closed conformation compared to quinine's open conformation, which affects its interaction with other molecules and its catalytic activity (Lewiński, Nitek, Oleksyn, & Stec, 1995).
Chemical Reactions and Properties
Cinchona alkaloids, including Cinchonan-9-one, 6'-methoxy-, (8alpha)-, serve as pivotal reagents in numerous chemical reactions, particularly in asymmetric synthesis, due to their chiral nature. For example, He et al. (2006) demonstrate their use in asymmetric transfer hydrogenation, highlighting the alkaloids' versatility as chiral ligands in catalytic systems, achieving high conversions and enantioselectivities (He, Liu, Zhang, Sun, & Zhang, 2006).
Physical Properties Analysis
The physical properties of Cinchonan-9-one, 6'-methoxy-, (8alpha)-, such as melting point and solubility, are crucial for its application in chemical syntheses. These properties are influenced by its molecular structure, as seen in the detailed physical data provided for similar cinchona alkaloid derivatives, indicating their form (e.g., crystalline solid) and solubility in various solvents, which is essential for their use in chemical reactions and as phase-transfer catalysts (M. Andrus, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions with other compounds, underline the functional versatility of Cinchonan-9-one, 6'-methoxy-, (8alpha)-. Its role in facilitating enantioselective reactions, as illustrated by He et al. (2006), showcases its chemical properties that make it a valuable catalyst in organic synthesis (He et al., 2006).
Scientific Research Applications
Crystal Structure Analysis
6'-Methoxy-(8α,9R)-cinchonan-9-ol-3-carboxylic acid ethyl ester, a derivative of Cinchonan-9-one, has been analyzed for its crystal structure. This compound exhibits a closed conformation, differing from the open conformation of quinine, and is notable for the absence of hydrogen bonding involving the N atom of the quinuclidine moiety. Molecules of this compound form chains along the y-axis through intermolecular hydrogen bonds (Lewiński, Nitek, Oleksyn, & Stec, 1995).
Asymmetric Organocatalysis
6′-Methoxy-(8S,9R)-cinchonan-9-yl N-tert-butoxycarbonyl-2-pyrrolidinecarboxylate is used as an asymmetric organocatalyst for α-bromination of acyl chlorides. This compound is a white crystalline solid and has been synthesized and purified using specific procedures (Peraino & Kerrigan, 2013).
Chiral Recognition in Enantiomer Separation
A study involving the chiral recognition mechanism of a cinchona alkaloid-based chiral stationary phase (CSP) shows high enantiomer discrimination potential. This study utilized NMR spectroscopy, FT-IR spectroscopy, and X-ray diffraction analysis to investigate the conformational and structural aspects of these compounds (Akasaka et al., 2005).
High Dielectric Constant in Coordination Polymers
A study on a one-dimensional chain coordination polymer of 6-methoxyl-(8S,9R)-cinchonan-9-ol-3-carboxylic acid with zinc, revealed a high dielectric constant and strong second-harmonic-generation response. This indicates potential applications in materials science (Tang et al., 2006).
Impact on Enantioselectivity in Hydrogenations
Research on cinchona alkaloids, including modifications at the C8 and C9 positions, demonstrated their influence on the efficiency and enantioselectivity of hydrogenations. This has implications for chemical synthesis and catalysis (Schmidt et al., 2012).
Antiarrhythmic Activity Analysis
A study focusing on 6'-hydroxycinchonine, synthesized by demethylating quinidine, compared its antiarrhythmic activities with quinidine. This research holds significance for pharmacological applications (Small et al., 1979).
Development of New Cinchona Alkaloid Analogs
The synthesis and characterization of new cinchona alkaloid analogs, incorporating a 9,9′-spirobifluorene moiety, were explored. These studies contribute to the development of novel compounds for various applications (Winter-Werner, Diederich, & Gramlich, 1996).
Spirocyclopropanation in Organic Synthesis
Cinchona alkaloid-based chiral ammonium ylides have been used for highly enantioselective spirocyclopropanation reactions. This represents a valuable approach in organic synthesis (Roiser & Waser, 2017).
Mechanism of Action
Target of Action
Quininone, also known as Quinine, primarily targets the Plasmodium falciparum malaria parasite . It acts as a blood schizonticide and also has gametocytocidal activity against P. vivax and P. malariae . In addition to its antimalarial effects, quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, due to its direct effects on muscle membrane and sodium channels .
Mode of Action
The theorized mechanism of action for quinine and related anti-malarial drugs is that these drugs are toxic to the malaria parasite . Specifically, the drugs interfere with the parasite’s ability to break down and digest hemoglobin . Quinine inhibits nucleic acid synthesis, protein synthesis, and glycolysis in Plasmodium falciparum and can bind with hemozoin in parasitized erythrocytes .
Biochemical Pathways
Quinones, including quininone, are electron carriers playing a role in photosynthesis . They are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . Quinones are involved in various processes, such as acting as an inducer of protein kinases from both eukaryotes (redox signaling) and prokaryotes (DNA damage), bio-analytical devices (biosensor/bio-fuel), solubilization of insoluble phosphates (bio-fertilizer), and crop productivity .
Pharmacokinetics
The pharmacokinetics of quinolones, including quininone, have been extensively studied. Oral bioavailability is excellent (>95%) for most quinolones . Differences in peak serum concentrations and β-half-lives of elimination exist, however, and are reflected in up to ten-fold differences in values of the area under the curve of serum concentration versus time for administration of similar drug doses .
Result of Action
The result of quininone’s action is the treatment of uncomplicated malaria caused by Plasmodium falciparum . It is used parenterally to treat life-threatening infections caused by chloroquine-resistant Plasmodium falciparum malaria .
Action Environment
Quinolones, including quininone, are found in a wide variety of plant families . They are also present as photoproducts from air pollutants . Environmental factors such as the presence of these pollutants can influence the action, efficacy, and stability of quinones .
Biochemical Analysis
Biochemical Properties
Quininone is a fast redox cycling molecule and has the potential to bind to thiol, amine, and hydroxyl groups . It is involved in numerous electrochemical reactions for energy transduction and storage . For example, fast proton-coupled electron transfer between primary and secondary quinones in green plants triggers the rapid charge separation .
Cellular Effects
Quininone and its derivatives have been shown to have antimalarial activity and aid the binding of drug-induced antibodies to human platelets . They also have toxicological effects through their presence as photoproducts from air pollutants . The most common adverse effects involve a group of symptoms called cinchonism, which can include headache, vasodilation and sweating, nausea, tinnitus, hearing impairment, vertigo or dizziness, blurred vision, and disturbance in color perception .
Molecular Mechanism
Quininone undergoes reactions such as nucleophilic addition, cycloaddition, and oxidation, enabling chemists to construct complex organic molecules efficiently . This versatility has made quinones valuable in natural product synthesis and the development of new drugs . The molecular mechanism of quinone signaling mediated through S-quinonization of a YodB family repressor QsrR has been studied .
Temporal Effects in Laboratory Settings
The metabolism and elimination of quinine, a related compound, have been studied in healthy volunteers . A mean of 56% of the administered oral quinine dose was recovered in urine after hydrolysis with β-glucuronidase relative to the 40% recovered before hydrolysis .
Dosage Effects in Animal Models
Quininone has been used in veterinary medicine to treat atrial fibrillation. In dogs, the drug is used to facilitate synchronized cardioversion of atrial fibrillation . Dosages of quinidine sulfate are as follows: in dogs, 5–10 mg/kg, IV, every 6 hours, or 6–20 mg/kg, PO, every 6–8 hours; and in horses, 22 mg/kg, PO, every 2 hours .
Metabolic Pathways
Quininone is involved in the ubiquinone and other terpenoid-quinone biosynthesis KEGG pathways . The major metabolite of quinine is 3-hydroxyquinine formed by CYP3A4 . Glucuronidation is an important pathway for the renal elimination of quinine, mainly as direct conjugation of the drug .
Transport and Distribution
Quinone molecules are intracellular electron-transport carriers, as well as critical intra- and extracellular signals
Subcellular Localization
NAD(P)H:quinone oxidoreductase 1 (NQO1), a related enzyme, is mainly cytosolic, but distribution in other cellular compartments, particularly in tumor cells, has been observed . Nuclear NQO1 in HT29 human colon carcinoma and H661 human non-small cell lung cancer cells was observed using both confocal microscopy and immunoelectron microscopy .
properties
IUPAC Name |
[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19H,1,7,9-10,12H2,2H3/t13-,14-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFCUPVBYYAMIL-NJSLBKSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)C3CC4CCN3CC4C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)[C@@H]3C[C@@H]4CCN3C[C@@H]4C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871567 | |
| Record name | Quininone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84-31-1 | |
| Record name | (8α)-6′-Methoxycinchonan-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quininone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quininone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8α)-6'-methoxycinchonan-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUININONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956671AJG7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)






